Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

7-Bromo-2,4-dichloro-quinazoline is a halogenated quinazoline derivative with significant utility in pharmaceutical and agrochemical research. Its distinct bromo and chloro substituents enhance reactivity, making it a versatile intermediate for nucleophilic substitution and cross-coupling reactions. The compound’s structural features facilitate the synthesis of more complex heterocyclic systems, particularly in the development of kinase inhibitors and other biologically active molecules. Its high purity and stability under standard conditions ensure reliable performance in synthetic applications. Researchers value this compound for its consistent quality and adaptability in medicinal chemistry, where precise functionalization of the quinazoline core is often required.
7-bromo-2,4-dichloro-quinazoline structure
959237-68-4 structure
Product Name:7-bromo-2,4-dichloro-quinazoline
CAS No:959237-68-4
MF:C8H3BrCl2N2
MW:277.932818651199
MDL:MFCD09954890
CID:1027620
PubChem ID:34176248
Update Time:2025-05-24

7-bromo-2,4-dichloro-quinazoline Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-2,4-dichloroquinazoline
    • 2,4-DICHLORO-7-BROMOQUINAZOLINE
    • 7-Bromo-2,4-dichloroquizoline
    • 7-bromo-2,4-dichioro-quinazoline
    • 7-bromo-2,4-dichloro-quinazoline
    • PubChem20944
    • RDCSNKDVAPJWGR-UHFFFAOYSA-N
    • Quinazoline, 7-bromo-2,4-dichloro-
    • TRA0051196
    • PB19068
    • VZ22528
    • SY007273
    • BC004611
    • AB1000938
    • W9790
    • ST24029893
    • 7-Bromo-2,4-dichloroquinazoline (ACI)
    • MDL: MFCD09954890
    • Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
    • InChI Key: RDCSNKDVAPJWGR-UHFFFAOYSA-N
    • SMILES: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1

Computed Properties

  • Exact Mass: 275.88600
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Topological Polar Surface Area: 25.8

Experimental Properties

  • PSA: 25.78000
  • LogP: 3.69910

7-bromo-2,4-dichloro-quinazoline Security Information

7-bromo-2,4-dichloro-quinazoline Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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7-bromo-2,4-dichloro-quinazoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  rt; 4 h, 100 °C
1.2 Reagents: Water ;  0 °C
Reference
Preparation of nucleotides as CD73 inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  rt; 36 h, reflux
Reference
Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine oxide Solvents: Chlorobenzene ;  0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Reference
Preparation of quinazoline derivatives and their use in the treatment of ocular disorders
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Triphenylphosphine oxide Solvents: Chlorobenzene ;  0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Reference
Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  12 h, 130 °C
Reference
Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor
Liu, Xiangyu ; Kaindl, Jonas ; Korczynska, Magdalena; Stossel, Anne; Dengler, Daniela; et al, Nature Chemical Biology, 2020, 16(7), 749-755

Production Method 7

Reaction Conditions
1.1 Reagents: N,N-Diethylaniline ,  Phosphorus oxychloride ;  4 h, reflux
Reference
Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists
Iwaki, Takehiko; Nakamura, Yuji; Tanaka, Taisaku; Ogawa, Yasuyuki; Iwamoto, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Production Method 8

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  4 h, reflux
1.2 Reagents: Water ;  cooled
Reference
Preparation of quinazoline nucleotides as CD73 inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 3 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Water ;  80 °C
1.3 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  4 h, 120 °C
Reference
Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core
Dvorakova, Marcela ; Langhansova, Lenka ; Temml, Veronika ; Pavicic, Antonio; Vanek, Tomas; et al, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616

Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  12 h, 130 °C
Reference
Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 3 h, rt → 200 °C; cooled
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  6 - 24 h, reflux; cooled
1.4 Reagents: Water ;  0 °C
Reference
Preparation of quinazolinediamine derivatives for use as antibiotics
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Production Method 12

Reaction Conditions
1.1 Reagents: N,N-Dimethylaniline ,  Phosphorus oxychloride ;  6 - 24 h, reflux
Reference
Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii
Fleeman, Renee; Van Horn, Kurt S.; Barber, Megan M.; Burda, Whittney N.; Flanigan, David L.; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(6),

Production Method 13

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  16 h, 0 °C → 110 °C
1.2 Solvents: Water ;  30 min, cooled
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ;  rt
Reference
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7-bromo-2,4-dichloro-quinazoline Raw materials

7-bromo-2,4-dichloro-quinazoline Preparation Products

7-bromo-2,4-dichloro-quinazoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline
Order Number:A858774
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:14
Price ($):204.0
Email:sales@amadischem.com

Additional information on 7-bromo-2,4-dichloro-quinazoline

7-Bromo-2,4-Dichloro-Quinazoline: A Comprehensive Overview

7-Bromo-2,4-dichloro-quinazoline, with the CAS number 959237-68-4, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of bicyclic aromatic compounds that have been extensively studied for their diverse biological activities. The structure of 7-bromo-2,4-dichloro-quinazoline consists of a quinazoline core with bromine and chlorine substituents at specific positions, which significantly influence its chemical properties and biological functions.

The synthesis of 7-bromo-2,4-dichloro-quinazoline typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine or related compounds. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various strategies, including nucleophilic aromatic substitution and coupling reactions, to optimize the synthesis process. These efforts have not only improved the scalability of production but also opened new avenues for exploring its potential applications.

In terms of pharmacological properties, 7-bromo-2,4-dichloro-quinazoline has demonstrated promising activity in several biological assays. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant effects, making it a potential candidate for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, recent research has highlighted its ability to modulate key cellular pathways involved in cancer progression, suggesting its potential as an anticancer agent.

The structural uniqueness of 7-bromo-2,4-dichloro-quinazoline lies in its halogen substitution pattern. The bromine atom at position 7 and chlorine atoms at positions 2 and 4 create a highly electron-deficient aromatic system. This electronic configuration enhances the compound's reactivity towards nucleophilic attack, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the presence of halogens contributes to its lipophilicity, which is crucial for drug design as it influences absorption and bioavailability.

Recent studies have also explored the use of 7-bromo-2,4-dichloro-quinazoline as a building block in medicinal chemistry. By incorporating this compound into larger molecular frameworks, researchers have successfully synthesized novel analogs with improved pharmacokinetic profiles. For instance, the development of prodrugs derived from 7-bromo-2,4-dichloro-quinazoline has shown enhanced solubility and reduced toxicity in preclinical models.

In conclusion, 7-bromo-2,4-dichloro-quinazoline represents a versatile molecule with significant potential in both academic research and industrial applications. Its unique chemical properties and promising biological activities continue to drive innovative research across multiple disciplines. As advancements in synthetic methods and pharmacological studies progress, this compound is poised to play an increasingly important role in the development of novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline
A858774
Purity:99%
Quantity:10g
Price ($):204.0
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